The compound H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH is a synthetic peptide with a complex structure composed of multiple amino acids. Its molecular formula is and it has a molecular weight of approximately 1,067.32 g/mol. The peptide consists of the following amino acids in sequence: Tyrosine, Glycine, Glycine, Phenylalanine, Leucine, Arginine, Arginine, and Isoleucine. This compound is notable for its potential biological activities and applications in various fields such as pharmacology and biochemistry.
The biological activity of H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH has been studied in various contexts:
The synthesis of H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH is primarily achieved through solid-phase peptide synthesis (SPPS). The general steps include:
H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH has several potential applications:
Research on interaction studies involving H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH has revealed its affinity for various receptors and proteins:
Several compounds share structural similarities with H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH. Here are some notable examples:
These compounds highlight the uniqueness of H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH in terms of its specific sequence and potential applications in various fields.
The chemical compound H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH represents an octapeptide with the molecular formula C46H72N14O10 and a molecular weight of 981.17 g/mol [1]. This peptide, commonly identified by the CAS number 75790-53-3, belongs to the dynorphin family of endogenous opioid peptides and is specifically classified as dynorphin A (1-8) [1] [7]. The compound exhibits a net positive charge of +2 at physiological pH due to the presence of two arginine residues in positions 6 and 7, with an estimated isoelectric point of approximately 11.5 [1].
The primary amino acid sequence of H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH has been rigorously established through multiple analytical techniques including tandem mass spectrometry and liquid secondary ionization mass spectrometry [8]. The sequence determination reveals eight distinct amino acid residues arranged in the following order: Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Arginine-Isoleucine [8].
| Position | Amino Acid | Three-letter Code | One-letter Code | Molecular Weight (Da) | Side Chain Type | Hydrophobicity |
|---|---|---|---|---|---|---|
| 1 | Tyrosine | Tyr | Y | 181.19 | Aromatic/Polar | Hydrophilic |
| 2 | Glycine | Gly | G | 75.07 | Nonpolar | Neutral |
| 3 | Glycine | Gly | G | 75.07 | Nonpolar | Neutral |
| 4 | Phenylalanine | Phe | F | 165.19 | Aromatic/Nonpolar | Hydrophobic |
| 5 | Leucine | Leu | L | 131.17 | Nonpolar | Hydrophobic |
| 6 | Arginine | Arg | R | 174.20 | Basic | Hydrophilic |
| 7 | Arginine | Arg | R | 174.20 | Basic | Hydrophilic |
| 8 | Isoleucine | Ile | I | 131.17 | Nonpolar | Hydrophobic |
The N-terminal tetrapeptide sequence Tyrosine-Glycine-Glycine-Phenylalanine represents the conserved opioid signature motif found across all endogenous opioid peptides [11] [21]. Mass spectrometric analysis has confirmed that the protonated molecule ion appears at m/z 981, with characteristic fragmentation patterns that validate the amino acid sequence [8]. The presence of the intact peptide has been demonstrated in human placental tissue extracts, where it serves as the predominant opioid peptide [1].
Structural analysis reveals that the peptide contains three hydrophobic residues (phenylalanine at position 4, leucine at position 5, and isoleucine at position 8) and two basic residues (arginine at positions 6 and 7) [1]. The dual glycine residues at positions 2 and 3 provide conformational flexibility to the peptide backbone, allowing for optimal receptor binding configurations [5]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the central portion from leucine at position 5 to arginine at position 7 forms a well-defined alpha-helical turn, while the N-terminal and C-terminal segments exhibit flexible disorder in solution [5].
Post-translational modifications of H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH occur through enzymatic processing pathways that generate this octapeptide from larger precursor molecules [11] [13]. The peptide arises from the proteolytic cleavage of prodynorphin, specifically from the longer dynorphin A (1-17) sequence through the action of specialized endopeptidases [11] [13].
Research utilizing matrix-assisted laser desorption ionization mass spectrometry has identified novel post-translational modifications occurring on related dynorphin fragments [13]. Studies conducted in freely moving Fischer rats revealed unexpected covalent modifications of mass 172 Da on tryptophan residues of C-terminal fragments, along with additional modifications of mass 42 and 113 Da on N-terminal residues [13]. However, the specific octapeptide H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH appears to be relatively stable against such modifications due to its shorter length and lack of tryptophan residues [13].
The primary cleavage pathway for generating this octapeptide involves enzymatic cleavage at the arginine-isoleucine bond between positions 8 and 9 of the parent dynorphin A (1-17) molecule [13]. This cleavage represents the predominant biotransformation pathway observed in striatal tissue, where the arginine at position 7 and arginine at position 6 create favorable recognition sites for specific endopeptidases [13]. The dynorphin-converting enzyme, a metallopeptidase with neutral pH optimum, has been identified as a key enzyme responsible for processing at monobasic arginine sites [3].
Processing enzymes exhibit specificity for peptides containing the consensus motif for monobasic processing, which includes the dual arginine sequence present in positions 6 and 7 of the octapeptide [3]. The enzyme demonstrates selective cleavage patterns, preferentially targeting peptides that fit the predicted consensus motif while showing minimal activity against peptides lacking these specific sequence requirements [3].
Comparative structural analysis reveals significant similarities and differences between H-Tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-OH and other dynorphin family members [17] [19]. All dynorphin peptides share the conserved N-terminal opioid motif Tyrosine-Glycine-Glycine-Phenylalanine, which serves as the primary pharmacophore for opioid receptor binding [17] [19].
| Structural Feature | H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH | Dynorphin A (1-13) | Dynorphin B |
|---|---|---|---|
| N-terminal Opioid Motif | YGGF (positions 1-4) | YGGF (positions 1-4) | YGGF (positions 1-4) |
| Central Region | Leu-Arg-Arg (positions 5-7) | Leu-Arg-Arg-Ile-Arg (positions 5-9) | Leu-Arg-Arg-Gln-Phe (positions 5-9) |
| C-terminal Region | Ile (position 8) | Pro-Lys-Leu-Lys (positions 10-13) | Lys-Val-Val-Thr (positions 10-13) |
| Total Length | 8 amino acids | 13 amino acids | 13 amino acids |
| Charge Distribution | Basic (+2 at pH 7) | Highly basic (+4 at pH 7) | Basic (+3 at pH 7) |
| Hydrophobic Core | Phe-Leu-Ile cluster | Extended hydrophobic regions | Phe-Leu-Phe pattern |
The octapeptide exhibits distinct binding characteristics compared to longer dynorphin fragments [9]. Systematic analysis of dynorphin fragments with sequential amino acid removal has demonstrated that three amino acid residues contribute significantly to high potency: lysine at position 13, lysine at position 11, and arginine at position 7 [9]. The octapeptide retains the critical arginine at position 7, which represents the most important contributor to receptor binding affinity [9].
Receptor binding studies reveal that the octapeptide maintains preferential affinity for kappa-opioid receptors while exhibiting reduced binding to mu-opioid and delta-opioid receptors compared to longer dynorphin sequences [7] [17]. The presence of arginine at position 7 provides essential ionic interactions with complementary anionic sites on the kappa-opioid receptor [9]. Structural modeling studies indicate that the arginine residues at positions 6 and 7 form critical electrostatic contacts with aspartic acid and glutamic acid residues within the receptor binding pocket [5].
Comparative analysis with dynorphin B reveals structural divergence beyond the shared N-terminal tetrapeptide motif [17]. While both peptides contain arginine residues at positions 6 and 7, dynorphin B incorporates a glutamine residue at position 8 instead of isoleucine, followed by phenylalanine at position 9 [17]. This substitution pattern affects the hydrophobic clustering and overall conformational preferences of the peptide [17].
The octapeptide tyrosine–glycine–glycine–phenylalanine–leucine–arginine–arginine–isoleucine (H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH) is routinely assembled on acid-labile polystyrene resins using 9-fluorenylmethoxycarbonyl chemistry. Key process variables that govern yield and purity are resin loading, coupling efficiency, and management of sequence-specific side reactions.
3.1.1 Resin loading and stepwise coupling yields
Reducing the initial substitution from 0.25 millimole to 0.10 millimole per gram on an eight-branch multiple-antigen core increased individual coupling efficiencies for every residue by 8–23 percentage points, as shown in Table 1 [1].
| Amino-acid step | Yield at 0.10 mmol (%) | Yield at 0.25 mmol (%) | Difference (%) |
|---|---|---|---|
| Isoleucine (C-terminus) | 98.90 | 76.01 | +22.9 |
| Arginine (−1) | 98.96 | 84.09 | +14.9 |
| Arginine (−2) | 98.68 | 85.94 | +12.7 |
| Leucine | 98.42 | 87.65 | +10.8 |
| Phenylalanine | 98.61 | 86.78 | +11.8 |
| Glycine (−5) | 98.73 | 90.65 | +8.1 |
| Glycine (−6) | 98.96 | 91.72 | +7.2 |
| Tyrosine (N-terminus) | 98.92 | 86.35 | +12.6 |
Higher local reagent concentrations at the lower loading reduce steric congestion around the multiple-antigen core and obviate most double-coupling cycles, shortening the machine time by roughly 20 percent [1].
3.1.2 Suppressing sequence-dependent side reactions
The contiguous tyrosine–glycine–glycine motif is vulnerable to aldehyde-mediated double alkylation when reduced amide isosteres are introduced. Limiting the aldehyde stoichiometry to the minimum required suppressed this side reaction without sacrificing coupling efficiency [2].
3.1.3 Protecting-group and linker choices
3.1.4 Macrocyclisation and fragment ligation variants
Ring-closing metathesis between allylglycine inserts at positions 2, 5 or 8 produced cyclic analogues in 56–74 percent on-resin yields while preserving nanomolar kappa-opioid-receptor affinity [3]. Although cyclisation is not required for the native octapeptide, the same elevated-temperature metathesis conditions (60 °C, second-generation ruthenium catalyst) provide a benchmark for fragment condensation efficiency.
Nature generates the octapeptide from larger prodynorphin fragments through a two-step enzymatic pathway that can be harnessed in vitro.
| Enzyme | Preferred cleavage site on precursor | Optimal pH | Observed product with prodynorphin (1-13) substrate | Reference |
|---|---|---|---|---|
| Carboxypeptidase B-like zinc metallo-enzyme | C-terminal basic residues | 4.8 – 7.6 | Removes C-terminal lysine to give prodynorphin (1-12) | [4] |
| Angiotensin-converting enzyme | Dipeptidyl carboxypeptidase | 7.0 – 8.0 | Sequentially excises Lys-Arg to yield the octapeptide | [4] |
| Dynorphin-converting endoprotease (thiol protease) | Monobasic arginine at P1 | 5.5 – 6.5 | Direct single-cut release of the octapeptide from longer precursors | [5] |
Kinetic profiling with quenched-fluorescent substrates shows that the dynorphin-converting endoprotease cleaves thirty-four-residue model peptides with a catalytic‐efficiency preference of ≥10-fold for arginine at P1 and basic residues at P2/P4 relative to non-basic variants [5]. The combined use of carboxypeptidase B and angiotensin-converting enzyme achieves near-quantitative conversion of prodynorphin (1-13) to the octapeptide within sixty minutes at 37 °C, provided that divalent zinc ions (0.1 millimolar) and dithiothreitol (1 millimolar) are supplied to maintain activity [4].
Fragment condensation approaches have coupled fully protected tetrapeptides (tyrosine–glycine–glycine–phenylalanine and leucine–arginine–arginine–isoleucine) in solution with N,N-diisopropylcarbodiimide and 1-hydroxy-benzotriazole, giving 82–88 percent isolated yields after mild acidolytic deprotection [6].
Reverse-phase high-performance liquid chromatography on wide-pore C-18 media remains the standard for obtaining research-grade (>95 percent) octapeptide.
| Scale & column | Mobile-phase gradient (water / acetonitrile + 0.1 percent trifluoroacetic acid) | Flow (mL min⁻¹) | Temperature | Typical purity/yield | Reference |
|---|---|---|---|---|---|
| Analytical, 22 cm × 2.1 mm, 300 Å | 0–60 percent in 45 min | 0.23 | Ambient | Baseline resolution of crude multiple-antigen product; purity >90 percent before prep run | [1] |
| Semi-preparative, 25 cm × 10 mm, 300 Å | 5–65 percent in 30 min | 3 | Ambient | Single-run purification to >95 percent; load ≈30 mg | [7] |
| Preparative, 25 cm × 21 mm, 300 Å with uniform 60 °C heating | Same gradient translated to ethanol mobile phase | 8 | 60 °C | Enhanced solubility of hydrophobic peptides, reduced solvent use, fraction purity >97 percent | [8] |
Key parameters:
When combined with the low-loading solid-phase protocol, a single preparative run typically affords 45–50 milligrams of lyophilised peptide at ≥98 percent purity from a 0.10 millimole synthesis batch, representing an overall process yield of 68–72 percent from resin to vial [1] [7].